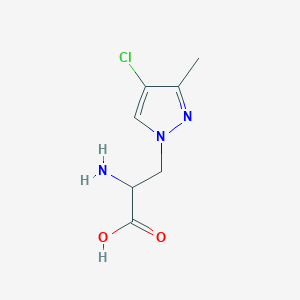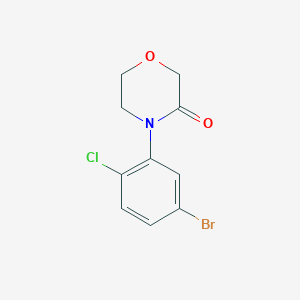
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a morpholinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one typically involves the reaction of 5-bromo-2-chlorobenzoic acid with morpholine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the desired product. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters. This includes using larger reaction vessels, efficient mixing, and precise control of temperature and pressure. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
科学研究应用
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of 4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins or enzymes. The morpholinone structure can also interact with biological membranes, affecting the compound’s distribution and activity within the body.
相似化合物的比较
Similar Compounds
4-(5-Bromo-2-chloro-phenyl)-morpholin-2-one: Similar structure but with a different position of the morpholinone ring.
4-(5-Bromo-2-chloro-phenyl)-piperidin-3-one: Contains a piperidinone ring instead of a morpholinone ring.
4-(5-Bromo-2-chloro-phenyl)-tetrahydrofuran-3-one: Features a tetrahydrofuran ring in place of the morpholinone ring.
Uniqueness
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one is unique due to its specific combination of bromine and chlorine atoms on the phenyl ring and the presence of a morpholinone structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H9BrClNO2 |
|---|---|
分子量 |
290.54 g/mol |
IUPAC 名称 |
4-(5-bromo-2-chlorophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H9BrClNO2/c11-7-1-2-8(12)9(5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2 |
InChI 键 |
AKNYZJARXHOPSN-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(=O)N1C2=C(C=CC(=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13070911.png)
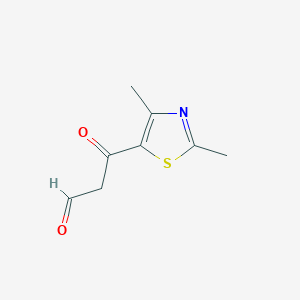
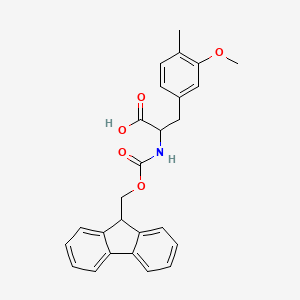
![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13070924.png)

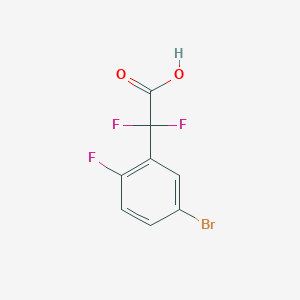
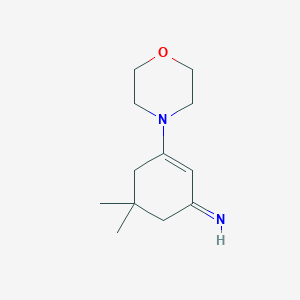

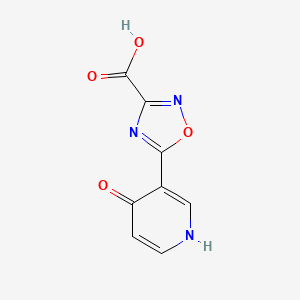
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)

![4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13070959.png)

